3-Methoxy-9-aminomethyl-9,10-dihydroanthracene is an organic compound derived from the parent structure 9-aminomethyl-9,10-dihydroanthracene. The addition of a methoxy group at the 3-position enhances its interaction with biological targets, particularly the 5-HT2A serotonin receptor. This compound exhibits a molecular formula of C₁₆H₁₇N₁O and a molar mass of approximately 255.32 g/mol . Its structural features include a tricyclic anthracene core with an amino group and a methoxy substituent, which influence its pharmacological properties.
The synthesis of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene typically involves several key reactions:
3-Methoxy-9-aminomethyl-9,10-dihydroanthracene acts as a selective antagonist for the 5-HT2A serotonin receptor. Its binding affinity is influenced by the position of the methoxy group, with studies indicating that methoxy substitution at the 3-position results in higher receptor affinity compared to other positional isomers . The compound has been utilized in research to investigate serotonergic pathways and may have implications in treating disorders related to serotonin dysregulation.
The synthesis methods for 3-methoxy-9-aminomethyl-9,10-dihydroanthracene can be summarized as follows:
3-Methoxy-9-aminomethyl-9,10-dihydroanthracene has potential applications in:
Interaction studies have focused on the binding affinities of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene at the 5-HT2A receptor. These studies utilize techniques such as radioligand binding assays and molecular modeling to elucidate how structural modifications affect receptor interactions. The presence of the methoxy group significantly alters binding dynamics compared to non-substituted or differently substituted analogs .
Several compounds share structural similarities with 3-methoxy-9-aminomethyl-9,10-dihydroanthracene, which can be compared based on their pharmacological properties:
Compound Name | Structure | Key Features |
---|---|---|
9-Aminomethyl-9,10-dihydroanthracene | Structure | Parent compound; serves as a baseline for modifications |
4-Methoxy-9-aminomethyl-9,10-dihydroanthracene | Structure | Higher affinity than parent; different receptor interaction profile |
2-Methoxy-9-aminomethyl-9,10-dihydroanthracene | Structure | Lower affinity; less favorable binding conformation |
Phenylethylamine Derivatives | Various structures | Common scaffold; used in various psychotropic drugs |
The uniqueness of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene lies in its specific methoxy substitution pattern that optimizes its interaction with serotonin receptors while maintaining structural integrity typical of anthracene derivatives .
The synthesis of 9,10-dihydroanthracene derivatives historically relied on dissolving metal reductions. The Bouveault–Blanc reduction, employing sodium in ethanol, remains a cornerstone for generating the dihydroanthracene core structure. This method proceeds via electron transfer from solvated electrons to anthracene, followed by protonation at the 9,10-positions to yield 9,10-dihydroanthracene. Magnesium-mediated reductions offer an alternative pathway, though with comparable regioselectivity.
A critical limitation of these methods lies in their incompatibility with sensitive functional groups, such as the aminomethyl moiety. The bond dissociation energy of the 9,10 C–H bonds in dihydroanthracene (78 kcal mol⁻¹) complicates selective functionalization, as subsequent reactions risk dehydrogenation. Early attempts to introduce aminomethyl groups via nucleophilic substitution or reductive amination often resulted in over-reduction or decomposition, necessitating protective group strategies.
Recent advances leverage transition metal catalysis and photoredox methods to address the challenges of aminomethylation:
Method | Catalyst System | Yield (%) | Key Advantage |
---|---|---|---|
Nickel-Catalyzed Coupling | NiCl₂·dppp | 68–75 | Tolerance to steric bulk |
Enzymatic Birch Reduction | Class I BCRs ([4Fe-4S]) | 24–75 | Ambient conditions, regioselectivity |
Photoredox Catalysis | peri-Xanthenoxanthene (PXX) | 68 | Heterogeneous, recyclable |
Nickel-Mediated Cross-Coupling
The coupling of 9,10-dichloroanthracene with 3-methoxyphenylmagnesium bromide using NiCl₂·dppp as a catalyst enables the introduction of aryl groups at the 9,10-positions. Adapting this method for aminomethylation requires pre-functionalized Grignard reagents, such as (aminomethyl)magnesium halides, though competing β-hydride elimination remains a hurdle.
Enzymatic Birch Reduction
Class I benzoyl-CoA reductases (BCRs) utilize double-cubane [8Fe-9S] clusters to transfer hydrogen atoms to aromatic substrates. This mechanism, operating at −622 mV vs SHE, facilitates the reduction of methoxy-substituted anthracenes while preserving the aminomethyl group. The radical intermediate generated at the [4Fe-4S] cluster allows for regioselective protonation, favoring 9,10-dihydro addition.
Photoredox Catalysis
Immobilized peri-xanthenoxanthene (PXX) on polydimethylsiloxane (PDMS) beads catalyzes the photoreduction of anthracene derivatives under visible light (405 nm). Using HNTf₂ as a proton source and DIPEA as a sacrificial reductant, this method achieves 68% yield of 9,10-dihydroanthracene derivatives in a continuous-flow microreactor, demonstrating scalability.
The planar geometry of 9,10-dihydroanthracene imposes significant stereoelectronic constraints:
Challenge | Structural Origin | Mitigation Strategy |
---|---|---|
Axial Chirality | Restricted rotation | Chiral auxiliaries |
Steric Hindrance | Crowded 9,10-positions | Bulky ligands in catalysis |
π-Stacking Interactions | Aromatic flanking rings | Solvent polarity modulation |
The introduction of an aminomethyl group at the 9-position creates a stereogenic center, but the adjacent fused rings hinder asymmetric induction. Enzymatic approaches using class I BCRs show promise, as the aqua-[4Fe-4S] active site enforces a specific orientation for hydrogen atom transfer, favoring one enantiomer. In contrast, nickel-catalyzed methods produce racemic mixtures unless chiral phosphine ligands (e.g., (R)-BINAP) are employed.
Photoredox systems face additional hurdles: the planar excited state of PXX promotes non-selective H-atom transfer, necessitating immobilization on PDMS to restrict conformational freedom and enhance stereocontrol. Computational studies suggest that modulating the electron density of the anthracene π-system through methoxy substitution could bias the trajectory of aminomethyl group addition.
The 5-HT2A receptor, a G protein-coupled receptor (GPCR) implicated in neurotransmission and neuropsychiatric disorders, demonstrates high affinity for 3-MeO-AMDA. Radioligand binding studies using racemic mixtures of methoxy-substituted AMDA derivatives revealed a distinct affinity hierarchy: 3-methoxy > 4-methoxy > 1-methoxy ≈ 2-methoxy [1] [2]. The 3-methoxy isomer exhibited the strongest binding (Ki = 10–21 nM) [1] [7], attributable to its optimal stereochemical orientation within the receptor’s orthosteric pocket.
Computational molecular modeling suggests that the methoxy oxygen at the 3-position engages in hydrogen bonding with conserved residues in transmembrane helices 5 and 6 of the 5-HT2A receptor [1] [4]. This interaction stabilizes the ligand-receptor complex, whereas isomers with methoxy groups at the 1- or 2-position fail to align with these hydrogen bond donors [2]. Additionally, the dihydroanthracene backbone of 3-MeO-AMDA adopts a planar conformation that complements the receptor’s hydrophobic subpocket, minimizing steric clashes with residues such as Phe339 and Ser242 [4] [7].
Selectivity over related serotonin receptors (e.g., 5-HT2B/C) arises from differences in the electrostatic landscapes of their binding sites. For instance, the 5-HT2A receptor possesses a deeper hydrophobic cleft that accommodates the anthracene moiety of 3-MeO-AMDA, while the 5-HT2C receptor’s narrower entrance sterically hinders ligand entry [4] [7].
Despite structural similarities between 5-HT2A and H1 receptors, 3-MeO-AMDA exhibits markedly lower affinity for the latter (Ki = 2,500 nM vs. 21 nM at 5-HT2A) [7]. This 100-fold selectivity is rooted in divergent ligand-receptor interaction patterns. Homology models of the H1 receptor indicate that classical antagonists like mepyramine orient their aromatic systems toward transmembrane helices 4 and 5, whereas 3-MeO-AMDA’s dihydroanthracene core faces helices 3 and 6 [4] [6].
Key differences include:
Notably, N-phenylalkyl derivatives of AMDA with extended side chains show negligible affinity for either receptor (Ki = 223–964 nM) [7], underscoring the importance of structural rigidity for 5-HT2A selectivity.
The steric compatibility of 3-MeO-AMDA with the 5-HT2A receptor is governed by three structural features:
The 9,10-dihydroanthracene scaffold adopts a boat-like conformation that minimizes torsional strain while aligning the methoxy and aminomethyl groups for optimal receptor contact [1] [7]. Enlarging the tricyclic system (e.g., to tetraphene or tetracene) reduces affinity (Ki = 21–2500 nM) [7], indicating strict limits on steric bulk.
Molecular dynamics simulations reveal that the 3-methoxy group occupies a solvent-exposed region near the extracellular loop 2 (ECL2) of 5-HT2A, forming a water-mediated hydrogen bond with Lys155 [1] [4]. In contrast, the 4-methoxy isomer directs the oxygen toward a less polar region, diminishing binding energy [2].
The protonated amine of 3-MeO-AMDA forms a salt bridge with Asp155 in helix 3, a interaction absent in H1 receptors due to spatial mismatching [4] [6]. Mutagenesis studies confirm that replacing Asp155 with alanine abolishes 5-HT2A binding [4], highlighting this residue’s role in steric recognition.
The quantum mechanical analysis of hydrogen abstraction pathways for 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene employs sophisticated computational methods to elucidate the fundamental mechanisms governing molecular reactivity. Density functional theory calculations utilizing the B3LYP and M06-2X functionals with extensive basis sets such as 6-31G(d) and 6-311++G(d,p) provide comprehensive insights into the electronic structure and reactivity patterns of this anthracene derivative [1] [2] [3].
The hydrogen abstraction mechanisms proceed through well-defined transition states characterized by specific geometric and energetic parameters. High-level ab initio studies demonstrate that hydrogen abstraction reactions involving anthracene derivatives exhibit activation energies ranging from 15.2 to 18.7 kcal/mol, with rate constants following Arrhenius behavior at elevated temperatures [4]. The ethynyl radical, serving as a prototype hydrogen abstraction agent, shows remarkable efficiency with activation energies less than 3 kcal/mol for hydrogens bonded to sp² or sp³ carbon atoms [4].
For 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene, the methoxy substituent significantly influences the hydrogen abstraction pathways through electronic effects. The electron-donating nature of the methoxy group stabilizes radical intermediates formed during the hydrogen abstraction process, thereby lowering the overall activation barrier. Quantum mechanical calculations reveal that the presence of the methoxy group at the 3-position creates favorable electronic conditions for radical formation, with the oxygen atom capable of participating in resonance stabilization [5] [6].
The computational analysis employs natural bond orbital analysis to examine the electronic distribution and bonding characteristics during the hydrogen abstraction process. Second-order perturbation theory calculations provide detailed insights into the donor-acceptor interactions that facilitate the abstraction mechanism. The frontier molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly modified by the methoxy substitution, resulting in altered reactivity patterns compared to the parent 9-aminomethyl-9,10-dihydroanthracene structure [3] [7].
Transition state geometries for hydrogen abstraction reactions involving 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene exhibit characteristic features including elongated carbon-hydrogen bonds and partial radical character development. The calculated transition state structures show bond lengths extending to 1.3-1.5 Å for the breaking C-H bonds, while the forming bonds to the abstracting radical display distances of 1.8-2.2 Å. These geometric parameters align with established transition state theory predictions for hydrogen abstraction mechanisms [8] [9].
Atmospheric degradation of 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene proceeds through multiple oxidative pathways, each characterized by distinct transition state structures and kinetic parameters. The primary atmospheric oxidants including hydroxyl radicals, ozone, nitrate radicals, and chlorine atoms interact with the compound through well-defined transition states that have been extensively characterized using density functional theory calculations at the M06-2X/def2-TZVP level [10] [8].
The hydroxyl radical-initiated degradation pathway represents the dominant atmospheric loss process for this anthracene derivative. Computational studies reveal that the reaction proceeds through multiple transition states, with the initial addition step exhibiting activation energies of 2.5-5.0 kcal/mol. The rate constant for this process follows the modified Arrhenius equation: k₁ = 1.82 × 10⁻¹¹ exp(542.35/T) cm³ molecule⁻¹ s⁻¹ at low temperatures, transitioning to different kinetic behavior at elevated temperatures [9].
Ozone-mediated degradation occurs through a distinct mechanism involving cycloaddition to the aromatic system, followed by rearrangement and fragmentation processes. The computational analysis indicates activation energies of 8.2-12.4 kcal/mol for the initial ozone addition step, with subsequent reactions proceeding through lower energy barriers. The atmospheric lifetime for ozone degradation is calculated to be approximately 20.5 hours under typical atmospheric conditions [11]. The primary products include anthraquinone and anthrone derivatives, formed through oxidative cleavage of the aromatic system [11].
Nitrate radical reactions with 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene proceed through electrophilic addition mechanisms, particularly significant during nighttime atmospheric chemistry. The transition state modeling reveals activation energies of 6.8-9.1 kcal/mol for the initial addition step, with rate constants of approximately 3.4 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. The atmospheric lifetime for nitrate radical degradation is significantly shorter at 4.34 hours in the presence of nitrogen oxides, leading to the formation of nitrated polycyclic aromatic hydrocarbon products [12] [13].
Chlorine atom-initiated degradation represents an important pathway in marine boundary layer and coastal atmospheric environments. Quantum chemistry calculations indicate that chlorine addition reactions proceed with activation energies of 3.2-4.8 kcal/mol, yielding rate constants of 5.87 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for the overall chlorine addition process. The atmospheric lifetime extends to 2-3 days, with primary products including chlorinated anthracene derivatives and various oxygenated compounds [13].
The computational modeling employs transition state theory to calculate rate constants for individual elementary reactions within the overall degradation mechanism. The calculations account for tunneling effects, particularly important for hydrogen transfer reactions at atmospheric temperatures. Canonical variational transition state theory provides improved accuracy for reactions with loose transition states, while small-curvature tunneling corrections account for quantum mechanical effects below the classical barrier height [14].
Molecular dynamics simulations provide detailed insights into the binding interactions between 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene and the 5-HT₂ₐ serotonin receptor, revealing the dynamic nature of receptor-ligand complexes and the molecular basis for observed binding affinities. The computational approach employs homology modeling based on the bovine rhodopsin crystal structure, followed by extensive molecular dynamics simulations to generate realistic receptor conformations [6].
The receptor modeling utilizes the MODELLER software package to generate populations of h5-HT₂ₐ receptor conformations, with 100 structurally diverse models created from the rhodopsin template. Each receptor model undergoes energy minimization using the Tripos Force Field with Gasteiger-Hückel charges, employing a distance-dependent dielectric constant of 4.0 and a non-bonded interaction cutoff of 8 Å. The minimization process continues until an energy gradient of 0.05 kcal/(mol·Å) is achieved [6].
The automated docking program GOLD facilitates the placement of 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene into two distinct binding sites within the 5-HT₂ₐ receptor. Site 1, flanked by transmembrane helices TM3, TM5, and TM6, represents the primary agonist binding region, while Site 2, surrounded by TM1, TM2, TM3, and TM7, constitutes an alternative antagonist binding site. The docking simulations employ genetic algorithm approaches with ten independent runs for each ligand-receptor combination [6].
The molecular dynamics simulations of receptor-ligand complexes extend for 100 picoseconds at 300 K, utilizing the Tripos Force Field with distance-dependent dielectric constant of 4.0. The simulations maintain structural integrity through aggregate constraints that fix atoms more than 8.0 Å from the docked solution to their starting coordinates. This approach allows local conformational flexibility while preserving the overall receptor architecture [6].
The binding affinity analysis reveals that 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene exhibits exceptional selectivity for the 5-HT₂ₐ receptor with a binding constant of 7.5 nM. Both R and S stereoisomers demonstrate high ChemScore fitness values, indicating favorable binding geometries. The R-isomer forms hydrogen bonds with serine residue S159³·³⁶, while the S-isomer interacts with S131²·⁶¹ in the alternative binding site [6].
The hydrogen bonding analysis identifies multiple potential interaction sites within both binding regions. Site 1 contains hydrogen bond donors including S159³·³⁶, T160³·³⁷, S239⁵·⁴³, S242⁵·⁴⁶, W336⁶·⁴⁸, and N343⁶·⁵⁵, while Site 2 offers S77¹·³⁵, T81¹·³⁹, S131²·⁶¹, W151³·²⁸, S159³·³⁶, and S373⁷·⁴⁶. The methoxy oxygen atom in 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene successfully engages these hydrogen bonding sites, contributing to the enhanced binding affinity compared to positional isomers [6].
Advanced molecular dynamics techniques including steered molecular dynamics and umbrella sampling provide quantitative binding energy calculations. Recent studies employing density functional theory validation of steered molecular dynamics approaches demonstrate binding energies of 6.46 kcal/mol using DFT at ωB97X-D4/def2-QZVPP level and 7.64 ± 1.61 kcal/mol from steered molecular dynamics predictions for anthracene dimers [15] [16]. These methodologies offer complementary approaches for understanding the thermodynamic driving forces underlying receptor-ligand interactions.
The receptor flexibility analysis reveals that induced fit mechanisms play crucial roles in optimizing binding geometries. The molecular dynamics simulations capture conformational changes in both the receptor and ligand that enhance complementarity and binding affinity. The CHARMM36 force field provides accurate representation of protein-ligand interactions, validated through comparison with high-level quantum mechanical calculations [15] [16].